molecular formula C16H18N6S B2375935 3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380169-61-7

3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2375935
CAS No.: 2380169-61-7
M. Wt: 326.42
InChI Key: QDTRQZPBCLRBLR-UHFFFAOYSA-N
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Description

3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The complex structure of this molecule suggests it could play a role in biological systems, potentially interacting with a variety of biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis of 3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile often starts with the preparation of key intermediate compounds, such as substituted pyrazine and azetidinyl derivatives.

  • Cyclopentathiazolylmethylamine: : Reacting a 4H-cyclopenta[d][1,3]thiazole derivative with methylamine under controlled conditions forms the thiazolylmethyl(methyl)amino intermediate.

  • Final Coupling: : The final step involves coupling the azetidinyl and pyrazine intermediates under specific conditions, including the use of appropriate solvents (like acetonitrile), catalysts (such as palladium), and reaction times to ensure a high yield.

Industrial Production Methods

For large-scale production, industry-standard methods like flow chemistry and automated synthesis are applied. This ensures consistency, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, especially at the thiazole ring, using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction reactions can occur at the nitrile group, transforming it into primary amines under reducing conditions such as using lithium aluminum hydride.

  • Substitution: : Nucleophilic substitutions are possible, particularly at the pyrazine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products Formed

Depending on the reaction type, major products could include oxidized or reduced derivatives, or substituted products where different functional groups are attached.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structural features offer versatility in creating new chemical entities.

Biology

The molecule might interact with biomolecules, affecting cellular pathways and possibly serving as a lead compound in drug discovery. It could bind to specific proteins or receptors, influencing biological processes.

Medicine

Potential applications include the development of new pharmaceuticals. Its interactions with biological targets may make it a candidate for treating certain diseases, such as cancers or neurological disorders.

Industry

Beyond medical applications, the compound could be used in creating new materials with specific properties, like conductive polymers or novel catalysts.

Mechanism of Action

The exact mechanism by which 3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile exerts its effects is complex and depends on the context of its use.

  • Molecular Targets: : It may interact with proteins, enzymes, or DNA, altering their function.

  • Pathways: : Influences signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Unique Features

  • Structural Complexity: : Its multi-ring structure and diverse functional groups distinguish it from simpler analogs.

  • Functional Versatility: : Its ability to undergo various chemical reactions makes it unique.

Similar Compounds

  • Cyclopenta[d][1,3]thiazole derivatives: : Similar backbone structures but different functional groups.

  • Pyrazine derivatives: : These compounds share the pyrazine core but vary in substituent patterns.

  • Azetidinyl compounds: : Compounds with azetidine rings but differing side chains and functional groups.

Properties

IUPAC Name

3-[3-[5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6S/c1-21(10-15-20-12-3-2-4-14(12)23-15)11-8-22(9-11)16-13(7-17)18-5-6-19-16/h5-6,11H,2-4,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTRQZPBCLRBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(S1)CCC2)C3CN(C3)C4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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